5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine
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Overview
Description
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine is a chemical compound that belongs to the class of substituted pyridines. This compound is characterized by the presence of a bromine atom at the 5-position, a butoxyethoxy group at the 3-position, and a methoxy group at the 2-position of the pyridine ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-methoxypyridine and 5-bromopyridine.
Reaction Conditions: The reaction conditions often involve the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon (Pd/C) or copper iodide (CuI).
Synthetic Routes: One common synthetic route involves the bromination of 2-methoxypyridine to introduce the bromine atom at the 5-position
Industrial Production: Industrial production methods may involve large-scale reactions in batch or continuous flow reactors, with careful control of temperature, pressure, and reaction time to ensure high yield and purity of the final product.
Chemical Reactions Analysis
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents include sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu).
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding pyridine N-oxides. Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction Reactions: Reduction of the compound can lead to the formation of 5-amino-3-(2-butoxyethoxy)-2-methoxypyridine. Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce N-oxides and amines, respectively.
Scientific Research Applications
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique substituents make it valuable in the development of new chemical reactions and methodologies.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties. It is used in the design and synthesis of bioactive molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate. It may be used in the synthesis of drugs targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
5-Bromo-3-(2-butoxyethoxy)-2-methoxypyridine can be compared with other similar compounds, such as:
5-Bromo-2-methoxypyridine: This compound lacks the butoxyethoxy group, making it less versatile in certain chemical reactions.
3-(2-Butoxyethoxy)-2-methoxypyridine: This compound lacks the bromine atom, which limits its use in substitution reactions.
5-Bromo-3-(2-methoxyethoxy)-2-methoxypyridine: This compound has a methoxyethoxy group instead of a butoxyethoxy group, which may affect its solubility and reactivity.
The uniqueness of this compound lies in its specific combination of substituents, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
5-bromo-3-(2-butoxyethoxy)-2-methoxypyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO3/c1-3-4-5-16-6-7-17-11-8-10(13)9-14-12(11)15-2/h8-9H,3-7H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJVSCPZWVIASJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC1=C(N=CC(=C1)Br)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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